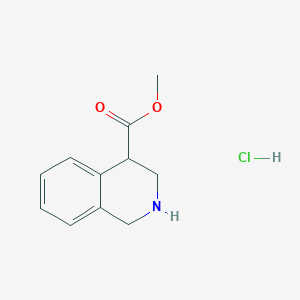

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Overview

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs .

Mechanism of Action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities Thiq derivatives have been reported to exert effects against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq derivatives, in general, are known to interact with biological structures and possess intrinsic antioxidant properties .

Biochemical Pathways

It is known that thiq derivatives can affect various biochemical pathways due to their broad biological activities .

Pharmacokinetics

The compound’s molecular weight is 22769 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Thiq derivatives, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The synthesis of thiq derivatives has been reported to involve multicomponent reactions, which can be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse)

Cellular Effects

The effects of this compound on cells are multifaceted. It has been suggested that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. For instance, it has been suggested that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that related compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that high doses of related compounds can produce some damage to dopaminergic neurons . The specific dosage effects of this compound are still being explored.

Metabolic Pathways

This compound is likely involved in several metabolic pathways. It has been suggested that related compounds can interact with various enzymes or cofactors . The specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, are still being explored.

Preparation Methods

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:

Condensation Reaction: An initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to modulate dopamine receptors.

1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities, often used as a reference in studies.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine and research.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are known for their wide range of biological activities, including neuroprotective effects, antitumor properties, and antimicrobial activities. This compound specifically has been implicated in various biochemical pathways that affect cellular functions and signaling.

Target Interactions

this compound interacts with several biological structures. It is believed to possess intrinsic antioxidant properties that can protect cells from oxidative stress. Additionally, it may influence neurotransmitter systems by modulating receptor activity.

Biochemical Pathways

The compound is known to affect multiple biochemical pathways. For instance:

- Enzyme Interaction : THIQ derivatives can interact with enzymes involved in neurotransmitter metabolism.

- Cell Signaling : These compounds may modulate signaling pathways that regulate cell proliferation and apoptosis.

Neuroprotective Effects

Research has indicated that THIQ derivatives exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, related compounds have shown the ability to modulate dopamine receptors and protect neuronal cells from damage caused by neurotoxins .

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce autophagy in cancer cells, enhancing the production of acidic organelles indicative of autophagic activity . This mechanism could be leveraged for developing new cancer therapies.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its derivatives have been shown to inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Research Findings and Case Studies

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUUSORWZQEPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.